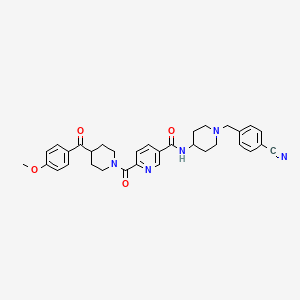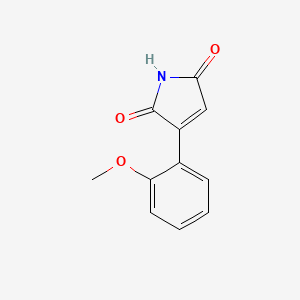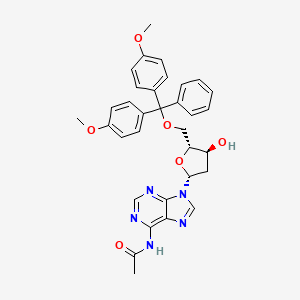
N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core, which is often associated with biological activity, and is further modified with piperidine and benzoyl groups, enhancing its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinamide core, followed by the introduction of the piperidine and benzoyl groups through a series of nucleophilic substitution and condensation reactions. Key reagents include 4-cyanobenzyl chloride, 4-methoxybenzoyl chloride, and piperidine derivatives. Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Automation and optimization of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale production. Purification methods, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and benzoyl moieties, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones and oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving nicotinamide pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Wirkmechanismus
The mechanism of action of N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamide core plays a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The piperidine and benzoyl groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)pyridine
- N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)quinoline
Comparison: Compared to similar compounds, N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide stands out due to its unique nicotinamide core, which imparts distinct biological activity. The presence of both piperidine and benzoyl groups further enhances its chemical versatility and potential applications. Its structural complexity and specific functional groups make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C33H35N5O4 |
|---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]-6-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C33H35N5O4/c1-42-29-9-6-25(7-10-29)31(39)26-12-18-38(19-13-26)33(41)30-11-8-27(21-35-30)32(40)36-28-14-16-37(17-15-28)22-24-4-2-23(20-34)3-5-24/h2-11,21,26,28H,12-19,22H2,1H3,(H,36,40) |
InChI-Schlüssel |
JKGJLUCJLNJXKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=C(C=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)





![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)


